molecular formula C25H22BrN3O4 B15075871 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate CAS No. 880071-40-9

4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Cat. No.: B15075871
CAS No.: 880071-40-9
M. Wt: 508.4 g/mol
InChI Key: RMWLXSRBSWRPHC-JFLMPSFJSA-N
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Description

4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C25H22BrN3O4 and a molecular weight of 508.376 g/mol This compound is known for its unique structure, which includes a bromine atom, an ethylanilino group, and a methylbenzoate moiety

Preparation Methods

The synthesis of 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate can be compared with similar compounds such as:

  • 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

These compounds share similar structural features but differ in the substituents on the benzoate moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

880071-40-9

Molecular Formula

C25H22BrN3O4

Molecular Weight

508.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C25H22BrN3O4/c1-3-17-6-11-21(12-7-17)28-23(30)24(31)29-27-15-19-14-20(26)10-13-22(19)33-25(32)18-8-4-16(2)5-9-18/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

RMWLXSRBSWRPHC-JFLMPSFJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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